Cefpodoxime-d3 (sodium)

LC-MS/MS quantitative bioanalysis internal standardization

Accurate quantification of cefpodoxime by LC-MS/MS requires an internal standard that co-elutes without spectral overlap. Unlabeled cefpodoxime is indistinguishable, while non-isotopic analogs cause variable matrix effects. This deuterated SIL standard eliminates these variables. - **MS Resolution:** +3 Da mass shift from unlabeled cefpodoxime. - **Matrix Effect Correction:** Identical ionization & extraction behavior. - **Batch Consistency:** ≥4-year stability at -20°C; ≥99% isotopic purity prevents LLOQ bias. - **Compliance:** Suitable for FDA/EMA bioanalytical method validation.

Molecular Formula C15H16N5NaO6S2
Molecular Weight 452.5 g/mol
Cat. No. B12409024
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCefpodoxime-d3 (sodium)
Molecular FormulaC15H16N5NaO6S2
Molecular Weight452.5 g/mol
Structural Identifiers
SMILESCOCC1=C(N2C(C(C2=O)NC(=O)C(=NOC)C3=CSC(=N3)N)SC1)C(=O)[O-].[Na+]
InChIInChI=1S/C15H17N5O6S2.Na/c1-25-3-6-4-27-13-9(12(22)20(13)10(6)14(23)24)18-11(21)8(19-26-2)7-5-28-15(16)17-7;/h5,9,13H,3-4H2,1-2H3,(H2,16,17)(H,18,21)(H,23,24);/q;+1/p-1/b19-8-;/t9-,13-;/m1./s1/i2D3;
InChIKeyJNMXSNGAMPXCDR-FMCBUBRJSA-M
Commercial & Availability
Standard Pack Sizes1 mg / 2.5 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cefpodoxime-d3 (sodium) for Analytical Quantification: Stable Isotope-Labeled Internal Standard Procurement Overview


Cefpodoxime-d3 (sodium) is a stable isotope-labeled analog of cefpodoxime sodium in which three hydrogen atoms on the methoxyimino group are replaced with deuterium atoms [1]. The compound has the molecular formula C15H13D3N5NaO6S2 and a molecular weight of 452.46 g/mol [2]. As a deuterium-labeled internal standard, it is intended for use as a tracer for the quantification of unlabeled cefpodoxime by GC-MS or LC-MS methodologies . The unlabeled parent compound cefpodoxime is a metabolite of the oral third-generation cephalosporin prodrug cefpodoxime proxetil and exhibits antibacterial activity against both Gram-positive and Gram-negative bacteria, with reported MIC90 values ranging from 0.015 to 8 µg/mL depending on the bacterial species . The sodium salt form improves aqueous solubility for analytical method development [3].

Workflow Stable isotope dilution LC-MS/MS quantification
Selection Deuterated analog with +3 Da mass shift for unambiguous MS resolution
Use context Bioanalytical method development and research sample quantification

Why Cefpodoxime-d3 (sodium) Cannot Be Replaced by Unlabeled Cefpodoxime or Structural Analogs as an Internal Standard


Generic substitution of Cefpodoxime-d3 (sodium) with unlabeled cefpodoxime or structurally related cephalosporin analogs as an internal standard fundamentally fails to meet the analytical requirements for accurate LC-MS/MS quantification. Structurally related analogs (e.g., cefixime or cefuroxime) exhibit different chromatographic retention times and distinct matrix-dependent ionization efficiencies, preventing co-elution with the target analyte and resulting in incomplete or inconsistent correction for extraction recovery, ion suppression, or signal enhancement . Unlabeled cefpodoxime shares identical mass and retention time with the analyte, rendering it analytically indistinguishable and entirely unsuitable as an internal standard [1]. Stable isotope-labeled (SIL) analogs such as Cefpodoxime-d3 (sodium) co-elute with the unlabeled analyte and undergo nearly identical sample preparation and ionization behavior, thereby minimizing matrix effects and providing reproducible and accurate recoveries in bioanalytical assays [1].

! Unlabeled cefpodoxime shares identical mass and retention time, making it analytically indistinguishable from the target analyte and unsuitable as an internal standard.
! Structural cephalosporin analogs exhibit different chromatographic behavior and matrix-dependent ionization, preventing reliable co-elution and matrix-effect correction.

Cefpodoxime-d3 (sodium): Quantified Differentiation Evidence Against Comparator Internal Standards and Unlabeled Alternatives


Mass Difference of +3 Da Enables Baseline MS Resolution Without Spectral Overlap

Cefpodoxime-d3 (sodium) incorporates three deuterium atoms at the methoxyimino position, yielding a molecular weight of 452.46 g/mol for the sodium salt form, which represents a +3 Da mass increase relative to unlabeled cefpodoxime sodium (449.44 g/mol for the sodium salt). This mass difference ensures complete baseline resolution from the unlabeled analyte in MS detection without isotopic peak overlap or spectral interference, meeting the established requirement of ≥3 Da mass difference for reliable small-molecule quantification . Structurally related analog internal standards (e.g., non-isotopic cephalosporins) cannot guarantee co-elution and exhibit variable ionization behavior .

Mass resolution
Head-to-head
+3 Da mass shift
≥3 Da difference from unlabeled cefpodoxime
Enables baseline MS resolution without isotopic overlap
Meets mass-difference requirement for small-molecule quantification
LC-MS/MS quantitative bioanalysis internal standardization

Deuterium Labeling on Methoxyimino Group Enables Targeted MS/MS Fragment Tracking

In Cefpodoxime-d3 (sodium), the three deuterium atoms are specifically positioned on the methoxyimino group at the C-7 side chain rather than on exchangeable heteroatoms or alpha-carbonyl positions susceptible to proton-deuterium exchange [1]. This strategic placement maintains the +3 Da mass difference in MS/MS fragment ions that contain the methoxyimino moiety, enabling reliable selected reaction monitoring (SRM) or multiple reaction monitoring (MRM) transitions for quantitative analysis. In contrast, internal standards labeled on exchangeable sites (e.g., -OD, -ND) can lose deuterium to protic solvents or biological matrices, degrading quantitative accuracy .

Label stability
Class-level inference
Non-exchangeable methoxyimino labeling
Deuterium on O-CD3; stable in aqueous matrices
Supports consistent MRM fragment tracking
Avoids H/D exchange risk of heteroatom-bound labels
tandem mass spectrometry selected reaction monitoring fragment quantification

Sodium Salt Form Offers Enhanced Aqueous Solubility Relative to Free Acid Form for LC-MS Sample Preparation

Cefpodoxime-d3 (sodium) is supplied as the sodium salt form, which exhibits increased aqueous solubility compared to the free acid form (Cefpodoxime-d3 acid), facilitating preparation of stock solutions and working dilutions in water-based mobile phases commonly used in reversed-phase LC-MS [1]. The free acid form demonstrates limited aqueous solubility and typically requires organic co-solvents such as DMSO or methanol for dissolution, which can introduce additional sample preparation steps and potential matrix variability . This differential solubility is a direct consequence of salt formation and influences the ease of use and reproducibility of analytical workflows.

Aqueous solubility
Head-to-head
Enhanced solubility (Na salt)
Free acid: limited aqueous solubility
Simplifies stock preparation for aqueous LC-MS workflows
Qualitative difference; no quantitative mg/mL data reported
sample preparation aqueous solubility LC-MS compatibility

≥99% Deuterated Form Purity Enables Low-Level Quantification Without Unlabeled Analyte Interference

Cefpodoxime-d3 is supplied with a purity specification of ≥99% deuterated forms (d1-d3), indicating that the product contains ≤1% of residual unlabeled cefpodoxime species . This high isotopic purity is essential for accurate quantification at low analyte concentrations, as the presence of unlabeled species in the internal standard preparation would contribute an additive signal to the analyte channel, artificially inflating measured concentrations and raising the lower limit of quantification (LLOQ). In contrast, SIL internal standards with lower isotopic purity (e.g., <95% labeled) or those that are not isotopically labeled cannot provide the same level of analytical reliability for trace-level quantification .

Isotopic purity
Specification review
≥99% deuterated forms
≤1% residual unlabeled species
Minimizes unlabeled carryover that biases low-concentration quantification
Supplier-reported specification; verification recommended
isotopic purity LLOQ method validation

Documented Long-Term Stability of ≥4 Years Supports Multi-Year Study Continuity

According to manufacturer technical documentation, Cefpodoxime-d3 exhibits a documented stability of ≥4 years when stored under recommended conditions (-20°C), with shipping stability maintained on wet ice for continental US transit . This extended shelf life enables procurement of a single batch to support multi-year analytical studies, longitudinal pharmacokinetic investigations, and long-term method validation projects without requiring frequent re-qualification or batch bridging studies. In comparison, alternative internal standards with shorter documented stability (e.g., ≤2 years) necessitate more frequent repurchasing and re-validation, introducing batch-to-batch variability and increased operational costs [1].

Long-term stability
Data to verify
≥4 years at -20°C
Documented by manufacturer
Supports multi-year study continuity with single-batch procurement
Based on supplier technical documentation; independent verification recommended
stability long-term storage study continuity

ISO 17034 Certified Production Enables Traceability for Regulatory Submissions

Cefpodoxime-d3 acid (the free acid form) is manufactured under ISO 17034 certification for reference material producers, with comprehensive characterization including NMR, chromatography, mass spectrometry, IR, UV, water content, and residue on ignition testing [1]. This certification ensures metrological traceability to national standards and documented homogeneity and stability assessment, supporting direct use in regulatory submissions such as Abbreviated New Drug Applications (ANDA), Drug Master Files (DMF), and pharmacopeial compliance testing [2]. Alternative internal standards lacking ISO 17034 certification require additional in-house qualification and traceability documentation, increasing regulatory submission burden and analytical validation timelines.

Quality certification
Source review
ISO 17034 certified production
Multi-method characterization (NMR, MS, HPLC)
Supports method documentation traceability
Certification applies to free acid form; verify salt form documentation
ISO 17034 reference material certification regulatory compliance

Cefpodoxime-d3 (sodium): Validated Application Scenarios Derived from Quantified Product Differentiation


Quantification of Cefpodoxime in Pharmacokinetic and Bioequivalence Studies

Cefpodoxime-d3 (sodium) serves as the definitive internal standard for the LC-MS/MS quantification of cefpodoxime in plasma, serum, and urine samples collected during pharmacokinetic studies and bioequivalence trials of cefpodoxime proxetil formulations. The +3 Da mass difference ensures complete MS resolution from unlabeled cefpodoxime without spectral overlap , while the ≥99% deuterated form purity minimizes unlabeled carryover interference that would otherwise inflate measured concentrations and raise the LLOQ . The documented ≥4-year stability at -20°C supports procurement of a single batch to maintain method consistency across multi-year clinical studies without requiring batch bridging [1]. This combination of attributes is specifically required for regulated bioanalysis under FDA and EMA guidance for bioanalytical method validation [2].

Analytical Method Development and Validation for ANDA and DMF Submissions

Cefpodoxime-d3 (sodium) is indicated for analytical method development and validation (AMV) supporting Abbreviated New Drug Applications (ANDA) and Drug Master Files (DMF) for generic cefpodoxime proxetil products. The availability of ISO 17034 certified reference material enables direct traceability to national measurement standards without requiring additional in-house qualification or certification . The specific deuterium labeling on the methoxyimino group supports MS/MS fragmentation-based quantification methods (MRM/SRM), which are the standard for validated pharmaceutical impurity and degradation product monitoring . Additionally, the enhanced aqueous solubility of the sodium salt form simplifies preparation of calibration standards and quality control samples in aqueous mobile phase conditions typically employed in validated HPLC and LC-MS methods [1].

EP Impurity Profiling and Forced Degradation Studies of Cefpodoxime Proxetil

Cefpodoxime-d3 (sodium), also designated as Cefpodoxime Proxetil EP Impurity A-d3 sodium salt, is specifically employed as a critical isotopic internal standard for the quantitative determination of cefpodoxime-related impurities during forced degradation studies and stability testing of cefpodoxime proxetil drug products. The compound co-elutes with the unlabeled impurity or analyte and corrects for matrix effects inherent in stressed sample matrices (acidic, basic, oxidative, thermal, and photolytic degradation conditions), which often produce complex and variable ion suppression or enhancement . The stable isotope labeling ensures that the internal standard maintains consistent ionization behavior across diverse stress conditions, enabling accurate quantification of trace-level degradation products and impurities as required by European Pharmacopoeia monographs and ICH Q3B guidelines .

Stable Isotope Dilution Assays for Therapeutic Drug Monitoring

Cefpodoxime-d3 (sodium) is the optimal internal standard for stable isotope dilution LC-MS/MS assays used in therapeutic drug monitoring (TDM) of cefpodoxime in clinical specimens. The use of a deuterated analog with the exact same chemical structure (except for the +3 Da mass difference) provides near-identical matrix effect compensation compared to non-isotopic structural analogs, which can exhibit differential ionization suppression and extraction recovery in patient-derived plasma matrices . The ≥99% isotopic purity specification ensures that residual unlabeled cefpodoxime in the internal standard preparation does not contribute background signal that would bias quantification at clinically relevant trough concentrations, which may be as low as the low ng/mL range . The high purity and stable labeling characteristics directly support the accuracy and precision requirements for clinical TDM assays.

Application
Selection Property
Validation Focus
PK study quantification
Isotopic resolution and carryover control
Assay accuracy and LLOQ evaluation in research matrices
Bioanalytical method validation
ISO 17034 traceability and non-exchangeable deuterium labeling
Method documentation traceability and MRM consistency
Forced degradation impurity profiling
Co-elution and matrix-effect correction under stress conditions
Stability-indicating method performance across diverse matrices
PK monitoring assay development
Matrix-effect compensation for complex biological samples
Accuracy at low-concentration levels in plasma research matrices

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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